t-Butyl methyl fumarate
Overview
Description
t-Butyl methyl fumarate: is an organic compound that belongs to the class of fumarates Fumarates are esters or salts derived from fumaric acid this compound is characterized by the presence of a tert-butyl group and a methyl group attached to the fumarate backbone
Mechanism of Action
Target of Action
t-Butyl methyl fumarate is a derivative of fumarate, an intermediate in the Krebs cycle It is thought to involve the degradation of dimethyl fumarate to its active metabolite monomethyl fumarate (mmf), which then up-regulates the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway that is activated in response to oxidative stress .
Mode of Action
The interaction of this compound with its targets involves the degradation of the compound to its active metabolite, MMF . This metabolite then up-regulates the Nrf2 pathway, which is activated in response to oxidative stress . This suggests that this compound may exert its effects by modulating cellular responses to oxidative stress.
Biochemical Pathways
This compound is thought to affect the Nrf2 pathway, which plays a crucial role in cellular responses to oxidative stress . By up-regulating this pathway, this compound may influence various downstream effects related to cellular protection against oxidative damage.
Pharmacokinetics
It is known that the t-butyl group in compounds can be metabolized by a number of cytochrome p450 enzymes (cyps) . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It is thought that the compound may exert its effects by modulating cellular responses to oxidative stress through the up-regulation of the nrf2 pathway . This could potentially lead to various downstream effects related to cellular protection against oxidative damage.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of certain enzymes, such as CYPs, could affect the metabolism of the compound . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
t-Butyl methyl fumarate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, such as fumarase. Fumarase catalyzes the reversible hydration of fumarate to malate. The interaction between this compound and fumarase can influence the enzyme’s activity, potentially affecting the overall flux of the TCA cycle .
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, fumarate, a related compound, has been observed to modulate the immune response by affecting CD8+ T cells in the tumor microenvironment . Similarly, this compound may exert effects on cell function by altering signaling pathways and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, fumarate has been shown to inhibit the activity of the enzyme ZAP-70, which is involved in T cell receptor signaling . This inhibition can result in altered cellular responses and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is light-sensitive and should be stored in amber vials under refrigeration to maintain its stability . Long-term exposure to light or improper storage conditions can lead to degradation, potentially affecting its efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses or influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects. For instance, high doses of related compounds like dimethyl fumarate have been associated with immunomodulatory effects and potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the TCA cycle. It interacts with enzymes such as fumarase, which catalyzes the conversion of fumarate to malate. This interaction can influence the overall metabolic flux and levels of metabolites within the cell . Additionally, the compound may be metabolized by other enzymes, leading to the formation of various intermediates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, fumarase, a related enzyme, is primarily localized in the mitochondria but can also be found in the cytosol and other cellular compartments . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: t-Butyl methyl fumarate can be synthesized through the esterification of fumaric acid with tert-butyl alcohol and methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of a continuous flow reactor also enables the efficient removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: t-Butyl methyl fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: t-Butyl fumaric acid and methyl fumaric acid.
Reduction: t-Butyl alcohol and methyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
t-Butyl methyl fumarate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: this compound can be used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Comparison with Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, commonly used in the treatment of multiple sclerosis.
Diethyl fumarate: Similar in structure but with ethyl groups instead of tert-butyl and methyl groups.
t-Butyl ethyl fumarate: Contains a tert-butyl group and an ethyl group.
Comparison: t-Butyl methyl fumarate is unique due to the presence of both a tert-butyl group and a methyl group, which can influence its reactivity and physical properties. Compared to dimethyl fumarate, this compound may exhibit different solubility and stability profiles, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl (E)-but-2-enedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWCGTZPGQABT-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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